molecular formula C14H18O2 B14545614 (3R,6S)-4,4,6-trimethyl-3-phenyloxan-2-one CAS No. 62071-31-2

(3R,6S)-4,4,6-trimethyl-3-phenyloxan-2-one

Cat. No.: B14545614
CAS No.: 62071-31-2
M. Wt: 218.29 g/mol
InChI Key: YBSKSSFYDGRLOB-CMPLNLGQSA-N
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Description

(3R,6S)-4,4,6-trimethyl-3-phenyloxan-2-one is an organic compound with a unique structure that includes a phenyloxanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-4,4,6-trimethyl-3-phenyloxan-2-one typically involves the use of specific starting materials and catalysts. One common method includes the reaction of a suitable precursor with a phenyl group under controlled conditions to form the oxanone ring. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-4,4,6-trimethyl-3-phenyloxan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxanone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3R,6S)-4,4,6-trimethyl-3-phenyloxan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which (3R,6S)-4,4,6-trimethyl-3-phenyloxan-2-one exerts its effects involves interactions with specific molecular targets. These targets can include enzymes and receptors that are involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,6S)-4,4,6-trimethyl-3-phenyloxan-2-one apart from similar compounds is its specific combination of a phenyloxanone ring and the stereochemistry at the 3 and 6 positions. This unique structure provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

CAS No.

62071-31-2

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(3R,6S)-4,4,6-trimethyl-3-phenyloxan-2-one

InChI

InChI=1S/C14H18O2/c1-10-9-14(2,3)12(13(15)16-10)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t10-,12+/m0/s1

InChI Key

YBSKSSFYDGRLOB-CMPLNLGQSA-N

Isomeric SMILES

C[C@H]1CC([C@@H](C(=O)O1)C2=CC=CC=C2)(C)C

Canonical SMILES

CC1CC(C(C(=O)O1)C2=CC=CC=C2)(C)C

Origin of Product

United States

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